molecular formula C25H25ClN2OS B11649103 (4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

(4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

Cat. No.: B11649103
M. Wt: 437.0 g/mol
InChI Key: ZXJKDTHJZNLGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfanyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE typically involves multiple steps. One common method includes the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but lacks the sulfanyl group.

    1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine: Contains a sulfonyl group instead of a sulfanyl group.

    Norchlorcyclizine: Similar structure but different functional groups attached to the piperazine ring.

Uniqueness

1-BENZYL-4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)PIPERAZINE is unique due to the presence of both the sulfanyl and benzoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

Molecular Formula

C25H25ClN2OS

Molecular Weight

437.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone

InChI

InChI=1S/C25H25ClN2OS/c26-23-10-12-24(13-11-23)30-19-21-6-8-22(9-7-21)25(29)28-16-14-27(15-17-28)18-20-4-2-1-3-5-20/h1-13H,14-19H2

InChI Key

ZXJKDTHJZNLGNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.